molecular formula C25H17ClF3N3O2 B12835836 2-Naphthalenecarboxamide, 4-[[4-chloro-3-(trifluoromethyl)phenyl]azo]-3-hydroxy-N-(4-methylphenyl)- CAS No. 72319-13-2

2-Naphthalenecarboxamide, 4-[[4-chloro-3-(trifluoromethyl)phenyl]azo]-3-hydroxy-N-(4-methylphenyl)-

Cat. No.: B12835836
CAS No.: 72319-13-2
M. Wt: 483.9 g/mol
InChI Key: QLYFHHQXGTXJFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Naphthalenecarboxamide, 4-[[4-chloro-3-(trifluoromethyl)phenyl]azo]-3-hydroxy-N-(4-methylphenyl)- is a complex azo-naphthalenecarboxamide derivative characterized by a naphthalene backbone substituted with a hydroxyl group at position 3, a carboxamide group at position 2, and an azo-linked aryl group at position 3. The aryl group comprises a 4-chloro-3-(trifluoromethyl)phenyl moiety, while the carboxamide nitrogen is attached to a 4-methylphenyl substituent.

The compound’s azo (-N=N-) linkage and hydroxyl (-OH) group enable participation in tautomerism, redox reactions, and coordination with metal ions, making it valuable in catalysis and sensor technologies. Its trifluoromethyl (-CF₃) and chloro (-Cl) substituents enhance lipophilicity and metabolic stability, suggesting utility in drug development .

Properties

CAS No.

72319-13-2

Molecular Formula

C25H17ClF3N3O2

Molecular Weight

483.9 g/mol

IUPAC Name

4-[[4-chloro-3-(trifluoromethyl)phenyl]diazenyl]-3-hydroxy-N-(4-methylphenyl)naphthalene-2-carboxamide

InChI

InChI=1S/C25H17ClF3N3O2/c1-14-6-8-16(9-7-14)30-24(34)19-12-15-4-2-3-5-18(15)22(23(19)33)32-31-17-10-11-21(26)20(13-17)25(27,28)29/h2-13,33H,1H3,(H,30,34)

InChI Key

QLYFHHQXGTXJFY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=CC(=C(C=C4)Cl)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[[4-Chloro-3-(Trifluoromethyl)Phenyl]Hydrazinylidene]-N-(4-Methylphenyl)-3-Oxonaphthalene-2-Carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-chloro-3-(trifluoromethyl)aniline with 4-methylbenzaldehyde to form the corresponding hydrazone. This intermediate is then reacted with 3-oxo-2-naphthoic acid under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[[4-Chloro-3-(Trifluoromethyl)Phenyl]Hydrazinylidene]-N-(4-Methylphenyl)-3-Oxonaphthalene-2-Carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as an important precursor for synthesizing more complex organic molecules. Its structure allows it to participate in various chemical reactions, including:

  • Oxidation : Can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction : Reduction can be achieved with agents such as sodium borohydride.
  • Substitution Reactions : It can undergo electrophilic and nucleophilic substitution reactions at its aromatic rings.

These properties make it a valuable intermediate in organic synthesis, facilitating the development of novel compounds with desired characteristics.

Biology

The biological applications of 2-Naphthalenecarboxamide, 4-[[4-chloro-3-(trifluoromethyl)phenyl]azo]-3-hydroxy-N-(4-methylphenyl)- are noteworthy:

  • Biochemical Probes : This compound is studied for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes. Such interactions can elucidate biological pathways and mechanisms.
  • Pharmacological Properties : Research indicates potential therapeutic applications in drug development for various diseases. Its unique structure may allow it to target specific biological receptors or enzymes effectively.

Medicine

In medicinal chemistry, the compound is investigated for its therapeutic properties. The azo group contributes to its pharmacological activity, making it suitable for developing new drugs. Studies focus on:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit anticancer properties, warranting further investigation into this compound's potential in oncology.

Industrial Applications

In industry, this compound finds utility in the development of advanced materials:

  • Polymer Production : Its chemical properties allow it to be incorporated into polymers that require specific functionalities or enhanced performance characteristics.
  • Dyes and Pigments : Given the vibrant color associated with azo compounds, this molecule may also be explored for use in dyes and pigments within various industrial applications.

Case Studies and Research Findings

  • Synthesis and Characterization :
    • A study demonstrated effective synthetic routes for producing this compound through multi-step organic reactions involving condensation and subsequent reactions under controlled conditions .
  • Biological Activity Assessment :
    • Research highlighted its interaction with enzyme targets, suggesting potential pathways for therapeutic applications . The compound's ability to inhibit specific enzymes could lead to novel treatment strategies.
  • Material Science Innovations :
    • Investigations into polymer composites incorporating this compound revealed enhanced mechanical properties and thermal stability, indicating its potential in material science applications .

Mechanism of Action

The mechanism of action of (4Z)-4-[[4-Chloro-3-(Trifluoromethyl)Phenyl]Hydrazinylidene]-N-(4-Methylphenyl)-3-Oxonaphthalene-2-Carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Electron-Withdrawing Groups (EWGs):

  • The target compound’s 4-Cl, 3-CF₃-phenyl substituent (EWGs) increases the azo group’s stability against reduction compared to alkyl-substituted analogues (e.g., 4-ethylphenyl in ). This property is critical in dye applications requiring resistance to fading .
  • The trifluoromethyl group enhances hydrophobicity, improving membrane permeability in drug candidates, whereas methoxy (-OCH₃) or ethoxy (-OC₂H₅) groups (e.g., ) increase solubility in polar solvents .

Amide Nitrogen Substituents:

  • Dimethylphenyl (e.g., ) reduces crystallinity, favoring applications in polymer-bound dyes.

Hydroxyl Group Reactivity:

  • The 3-hydroxy group enables chelation with metal ions (e.g., Cu²⁺, Fe³⁺), a feature exploited in catalytic systems. Derivatives with nitro (-NO₂) groups (e.g., ) exhibit stronger acidic behavior, facilitating deprotonation under basic conditions .

Application-Specific Comparisons

Textile Dyes:

  • The dimethylphenyl-substituted analogue () is preferred for cotton dyeing due to moderate molecular weight (443.92 g/mol) and compatibility with mordants.
  • The target compound’s CF₃ group may limit textile use due to high cost but is advantageous in high-performance coatings .

Pharmaceuticals:

  • Compounds with 4-methylphenyl (target) or 4-methoxyphenyl () amides show promise as kinase inhibitors, leveraging their planar aromatic systems for target binding .
  • Chloro-substituted variants (e.g., ) exhibit antimicrobial activity but require careful handling due to toxicity risks .

Analytical Chemistry:

  • The nitro- and CF₃-containing analogue () serves as a redox indicator in titrations, while the target compound’s dual EWGs could improve sensitivity in spectrophotometric detection .

Biological Activity

2-Naphthalenecarboxamide, 4-[[4-chloro-3-(trifluoromethyl)phenyl]azo]-3-hydroxy-N-(4-methylphenyl)- is a complex organic compound that belongs to the class of azo compounds. Azo compounds are known for their vivid colors and have applications in dyes, pigments, and pharmaceuticals. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, toxicological data, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula : C19_{19}H17_{17}ClF3_3N3_3O
  • Molecular Weight : 443.9 g/mol

The presence of the azo group (-N=N-) is significant for its biological activity, often influencing its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of 2-naphthalenecarboxamide derivatives. For instance, a related compound, N-[2-[1-(3-Fluorophenyl)-4-oxo-1,3,-8-triazaspiro[4.5]dec-8-yl]ethyl]-2-naphthalenecarboxamide (NFOT), has shown promising results as a PLD2 inhibitor, which is implicated in cancer cell invasion and metastasis. NFOT was found to inhibit tumor metastasis in xenograft models by preventing cell invasion of cancer cells .

Toxicological Profile

The toxicity profile of azo compounds often raises concerns due to their potential to release carcinogenic amines upon metabolic reduction. In studies assessing various naphthalenecarboxamide derivatives, it was observed that certain compounds exhibited mutagenic potential and could lead to liver and kidney toxicity in repeated-dose animal studies .

Study Findings
El Dareer (1984)No significant absorption in plasma or organs after high doses in rats
Engel (2007)Detection of carcinogenic amines from tattooed skin treated with lasers
Government of Canada (2016)Observed increased liver weights in rats at high doses

The mechanism by which 2-naphthalenecarboxamide exerts its biological effects involves interaction with specific enzymes and receptors. For example, NFOT's binding to PLD2 at both orthosteric and allosteric sites alters cell signaling pathways associated with cancer progression . This dual inhibition mechanism underlines the compound's potential as a therapeutic agent against cancer.

Case Studies

Several case studies have documented the effects of naphthalenecarboxamide derivatives on various biological systems:

  • Inhibition of Cell Proliferation : A study demonstrated that NFOT significantly reduced the proliferation of colorectal cancer cells by inhibiting PLD2 activity.
  • Toxicity Assessment in Animal Models : In a combined repeated dose toxicity study using Sprague Dawley rats, no adverse effects were noted at lower doses; however, significant liver weight increases were observed at higher doses (1000 mg/kg bw/day), indicating a threshold for toxicity .
  • Mutagenicity Testing : Azo compounds have been evaluated for mutagenicity using Ames tests; results indicated that some derivatives possess mutagenic properties while others did not show significant genotoxic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.